molecular formula C10H10F3NO B1602372 3-[3-(Trifluoromethyl)phenyl]propanamide CAS No. 535-53-5

3-[3-(Trifluoromethyl)phenyl]propanamide

Cat. No.: B1602372
CAS No.: 535-53-5
M. Wt: 217.19 g/mol
InChI Key: VWPGYZUOKQXPRA-UHFFFAOYSA-N
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Description

Overview of Phenylpropanamide Class in Chemical Research

The phenylpropanamide scaffold is a core structure found in a diverse array of both naturally occurring and synthetic compounds. Phenylpropanoids, which are synthesized by plants from the amino acid phenylalanine, serve as precursors to a vast range of natural products, including flavonoids, lignans, and coumarins. These compounds exhibit a wide spectrum of biological activities, such as antimicrobial, antioxidant, anti-inflammatory, and anticancer effects, making them a rich source of inspiration for drug discovery. medchemexpress.com In synthetic chemistry, the phenylpropanamide moiety is a valuable building block, offering a combination of an aromatic ring, a flexible propyl chain, and a reactive amide group, which can be readily modified to create libraries of new chemical entities.

Significance of the Trifluoromethyl Moiety in Organic Chemistry and Design

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of a compound. nih.govnih.gov The -CF3 group is one of the most prevalent fluorine-containing moieties in pharmaceuticals due to its unique electronic properties and steric effects. nih.govmdpi.com Its high electronegativity and electron-withdrawing nature can significantly influence a molecule's acidity, basicity, and dipole moment. nih.gov

One of the key advantages of the trifluoromethyl group is its ability to increase metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group resistant to metabolic degradation and thereby prolonging the half-life of a drug. nih.gov Furthermore, the lipophilicity of a molecule is often increased by the addition of a trifluoromethyl group, which can improve its ability to cross cell membranes and interact with biological targets. nih.gov This group can also act as a bioisostere for other chemical groups, such as a methyl or chloro group, allowing for the fine-tuning of a molecule's size, shape, and electronic properties to optimize its binding affinity and selectivity for a specific biological target. nih.gov The strategic placement of a trifluoromethyl group on a phenyl ring, as seen in 3-[3-(trifluoromethyl)phenyl]propanamide, can therefore be a critical design element in the development of new bioactive compounds. nih.govnih.gov

Positioning of this compound within Amide Chemistry Literature

While direct academic publications focusing exclusively on this compound are not abundant, its position within the broader context of amide chemistry can be understood through its role as a key intermediate and building block in the synthesis of more complex and pharmacologically active molecules. The synthesis of its direct derivative, (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide, a known intermediate and impurity in the production of the calcimimetic drug Cinacalcet, firmly places the parent compound within the realm of pharmaceutical process chemistry. medchemexpress.commedchemexpress.compharmaffiliates.commedchemexpress.comsimsonpharma.comgoogle.com

The synthesis of amides is a cornerstone of organic chemistry, and the methods for forming the amide bond in this compound would likely involve standard coupling reactions between 3-(trifluoromethyl)phenylpropanoic acid and ammonia (B1221849) or a protected amine equivalent. evitachem.com The presence of the trifluoromethyl group does not typically interfere with standard amide bond formation protocols. The literature on related compounds suggests that its synthesis is achievable through established methods, including the use of coupling agents or the conversion of the corresponding carboxylic acid to an acid chloride followed by reaction with an amine. evitachem.com

Foundational Academic Studies on Related Trifluoromethylated Propanamides

The academic interest in trifluoromethylated propanamides is evident from a number of foundational studies on structurally related compounds that have demonstrated significant biological activities. These studies provide a strong rationale for the exploration of this compound and its derivatives.

A notable example is the preclinical characterization of (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide (S-23) , a non-steroidal selective androgen receptor modulator (SARM). This compound, which features a trifluoromethylphenyl amide moiety, has shown potential as a male hormonal contraceptive. medchemexpress.com

Another area of research involves chlorinated N-arylcinnamamides , which are structurally related to propanamides. Studies have shown that compounds like (2E)-3-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide exhibit potent activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and mycobacteria. evitachem.com

Furthermore, research into aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides has led to the discovery of novel antagonists for the transient receptor potential ankyrin 1 (TRPA1) ion channel, a target for the treatment of pain and inflammation.

These studies on related trifluoromethylated propanamides and their analogues underscore the therapeutic potential of this class of compounds and provide a solid foundation for further investigation into the specific properties and applications of this compound.

Current Research Landscape and Unaddressed Questions Regarding the Compound

The current research landscape concerning this compound appears to be primarily focused on its utility as a synthetic intermediate for more elaborate molecules with defined biological targets. Its role as a precursor to Cinacalcet and its derivatives is a key aspect of its current relevance. medchemexpress.commedchemexpress.compharmaffiliates.commedchemexpress.comsimsonpharma.comgoogle.com

However, a significant unaddressed question is the intrinsic biological activity of this compound itself. While it serves as a valuable building block, its own pharmacological profile remains largely unexplored in the public domain. A thorough investigation into its potential interactions with various biological targets could reveal novel therapeutic applications.

Another area for future research is the systematic exploration of its derivatives. By using this compound as a scaffold, a diverse library of new compounds could be generated through modifications at the amide nitrogen and the propyl chain. Screening these compounds for a wide range of biological activities could lead to the discovery of new lead compounds for drug development. The development of more efficient and sustainable synthetic routes to this compound and its derivatives also remains an area of interest for process chemistry.

Compound Physicochemical Data

PropertyValue
Molecular Formula C₁₀H₁₀F₃NO
Molecular Weight 217.19 g/mol
CAS Number 535-53-5
Appearance Not specified, likely a solid
Solubility Expected to have low solubility in water and good solubility in organic solvents.
XLogP3 2.2

Note: Some properties are estimated based on the structure and data for similar compounds.

Synthesis of a Related Precursor: 3-(3-Trifluoromethylphenyl)propanal

The synthesis of the aldehyde precursor to this compound highlights common synthetic strategies in this chemical space. A documented method involves a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal, followed by hydrogenation. The resulting aldehyde can then be used in subsequent reactions, such as reductive amination to form amines or oxidation to the corresponding carboxylic acid for amide coupling.

StepReaction TypeKey Reagents
1Mizoroki–Heck cross-coupling1-bromo-3-(trifluoromethyl)benzene, acrolein diethyl acetal, Pd(OAc)₂, nBu₄NOAc
2HydrogenationH₂, Catalyst (e.g., Pd/C)
3HydrolysisAcidic workup

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)8-3-1-2-7(6-8)4-5-9(14)15/h1-3,6H,4-5H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPGYZUOKQXPRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591743
Record name 3-[3-(Trifluoromethyl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

535-53-5
Record name 3-(Trifluoromethyl)benzenepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=535-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[3-(Trifluoromethyl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 3 Trifluoromethyl Phenyl Propanamide and Its Structural Analogues

Classical Amidation Routes to 3-[3-(Trifluoromethyl)phenyl]propanamide

Traditional methods for amide synthesis remain fundamental in organic chemistry. These routes typically involve the reaction of a carboxylic acid derivative with an amine source, in this case, ammonia (B1221849) or an equivalent, to form the primary amide, this compound.

Carboxylic Acid and Amine Condensation Strategies

The direct condensation of a carboxylic acid with an amine is the most straightforward approach to amide bond formation. However, this reaction is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt, which requires high temperatures to dehydrate to the corresponding amide. To circumvent this, various coupling agents are employed to activate the carboxylic acid.

For the synthesis of this compound, the precursor 3-(3-(trifluoromethyl)phenyl)propanoic acid can be reacted with ammonia in the presence of a coupling agent. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. While specific literature on the direct amidation of 3-(3-(trifluoromethyl)phenyl)propanoic acid using these reagents is not extensively detailed, the general applicability of these methods is well-established in organic synthesis.

More recently, reagents like methyltrimethoxysilane (B3422404) (MTM) have been shown to be effective for the direct amidation of carboxylic acids with amines, offering a safe and inexpensive alternative that can lead to high yields of the desired amide without the need for extensive purification. nih.gov

Starting MaterialReagent(s)General ConditionsProduct
3-(3-(Trifluoromethyl)phenyl)propanoic acidAmmonia, Coupling Agent (e.g., EDC, DCC)Aprotic solvent (e.g., DCM, DMF), Room temperatureThis compound
3-(3-(Trifluoromethyl)phenyl)propanoic acidAmmonia, Methyltrimethoxysilane (MTM)HeatingThis compound

Acyl Halide and Amine Coupling Reactions

A highly reliable method for amide synthesis involves the reaction of an acyl halide, typically an acyl chloride, with an amine. This reaction is generally vigorous and proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uk For the synthesis of this compound, the corresponding acyl chloride, 3-(3-(trifluoromethyl)phenyl)propanoyl chloride, would be reacted with ammonia.

The reaction is typically carried out in a suitable inert solvent at low temperatures to control the exothermicity. An excess of ammonia is often used to neutralize the hydrogen chloride byproduct, forming ammonium chloride. chemguide.co.uk Alternatively, a non-nucleophilic base such as triethylamine (B128534) can be added to scavenge the HCl. researchgate.net

Starting MaterialReagent(s)General ConditionsProduct
3-(3-(Trifluoromethyl)phenyl)propanoyl chlorideAmmonia (excess)Inert solvent (e.g., ether, THF), Low temperatureThis compound
3-(3-(Trifluoromethyl)phenyl)propanoyl chlorideAmmonia, TriethylamineInert solvent (e.g., THF), 0-25 °CThis compound

Anhydride-Based Amidation Protocols

Acid anhydrides serve as another effective class of acylating agents for the synthesis of amides. The reaction of an acid anhydride (B1165640) with ammonia or a primary amine yields an amide and a carboxylic acid. libretexts.org In the context of synthesizing this compound, one would utilize 3-(3-(trifluoromethyl)phenyl)propanoic anhydride.

The reaction with ammonia would initially produce this compound and 3-(3-(trifluoromethyl)phenyl)propanoic acid. The carboxylic acid byproduct then reacts with excess ammonia to form the corresponding ammonium salt. libretexts.org This method is generally less reactive than using acyl chlorides, which can be advantageous for controlling the reaction. tcichemicals.com

Starting MaterialReagent(s)General ConditionsProduct(s)
3-(3-(Trifluoromethyl)phenyl)propanoic anhydrideAmmonia (excess)Typically neat or in a polar solventThis compound and Ammonium 3-(3-(trifluoromethyl)phenyl)propanoate

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has increasingly turned to catalytic methods to improve efficiency, selectivity, and substrate scope. These advanced approaches are also applicable to the synthesis of this compound and its precursors.

Palladium-Catalyzed Coupling Reactions for Precursor Formation (e.g., Mizoroki-Heck related chemistries)

The formation of the carbon skeleton of this compound precursors can be efficiently achieved through palladium-catalyzed cross-coupling reactions. A notable example is the Mizoroki-Heck reaction, which forms a carbon-carbon bond between an unsaturated halide and an alkene. nih.govutexas.edu

An improved synthesis of 3-(3-trifluoromethylphenyl)propanal, a key intermediate that can be oxidized to the corresponding carboxylic acid and subsequently converted to the target amide, utilizes a Mizoroki-Heck reaction. nih.govutexas.edu This process involves the coupling of 1-bromo-3-(trifluoromethyl)benzene with acrolein diethyl acetal, catalyzed by palladium(II) acetate (B1210297) in the presence of tetrabutylammonium (B224687) acetate (nBu₄NOAc). nih.govutexas.edu This reaction can be performed under both conventional heating and microwave-assisted conditions, with the latter often leading to reduced reaction times. nih.govutexas.edu

Aryl HalideAlkeneCatalystAdditive(s)SolventTemperatureTimeProduct of Coupling
1-Bromo-3-(trifluoromethyl)benzeneAcrolein diethyl acetalPd(OAc)₂nBu₄NOAc, K₂CO₃, KClDMF90 °C3-4 h1-((E)-3,3-Diethoxyprop-1-enyl)-3-(trifluoromethyl)benzene

The resulting unsaturated product can then be hydrogenated to yield the saturated acetal, which upon hydrolysis, gives 3-(3-trifluoromethylphenyl)propanal. nih.govutexas.edu

Transition Metal-Mediated Transformations for Amide Bond Formation

Transition metal catalysis offers powerful alternatives to classical methods for amide bond formation, often proceeding under milder conditions and with higher functional group tolerance. Palladium, copper, and iron-based catalysts have been extensively studied for amidation reactions. utexas.edunih.govmdpi.com

While specific examples for the direct synthesis of this compound using these methods are not prevalent in the literature, the general principles can be applied. For instance, palladium-catalyzed carbonylation reactions can be employed to synthesize amides. nih.govresearchgate.net A hypothetical route could involve the palladium-catalyzed aminocarbonylation of a suitable aryl halide precursor.

Furthermore, transition-metal-free amidation of esters has been developed, providing an environmentally friendly alternative. nih.gov For example, the reaction of an ester, such as methyl 3-(3-(trifluoromethyl)phenyl)propanoate, with an amine source can be promoted by a Lewis acid catalyst like iron(III) chloride under solvent-free conditions. mdpi.com Titanium tetrafluoride has also been reported as an effective catalyst for the direct amidation of carboxylic acids. researchgate.net

Precursor TypeAmine SourceCatalyst SystemGeneral ConditionsProduct
Aryl HalideAmmonia/COPalladium catalyst/LigandElevated temperature and pressureThis compound
Ester (e.g., Methyl 3-(3-(trifluoromethyl)phenyl)propanoate)AmmoniaIron(III) chlorideSolvent-free, heatingThis compound
Carboxylic AcidAmmoniaTitanium tetrafluorideRefluxing tolueneThis compound

Chemical Transformations and Functional Group Reactivity of the 3 3 Trifluoromethyl Phenyl Propanamide Scaffold

Reactivity of the Amide Linkage in 3-[3-(Trifluoromethyl)phenyl]propanamide

The amide bond is a robust functional group, and its reactivity in the context of the this compound scaffold is central to the derivatization of this molecule.

Hydrolytic Cleavage Mechanisms and Kinetics

The hydrolysis of amides to their constituent carboxylic acids and amines is a fundamental transformation that typically requires aggressive reaction conditions. imperial.ac.uk The stability of the amide bond is due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. Consequently, both acid-catalyzed and base-promoted hydrolysis of this compound are expected to be slow processes, requiring elevated temperatures and strong acidic or basic media.

Under acidic conditions, the mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine moiety yield the carboxylic acid, 3-[3-(trifluoromethyl)phenyl]propanoic acid, and an ammonium (B1175870) ion.

Base-promoted hydrolysis, often referred to as saponification, involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. imperial.ac.uk This forms a tetrahedral intermediate which then collapses to expel the amide anion, a poor leaving group. A final proton transfer step yields the carboxylate salt and ammonia (B1221849). The kinetics of this reaction are generally slow, and the process is often driven to completion by heating. imperial.ac.ukyoutube.com The trifluoromethyl group itself is generally stable to hydrolysis under these conditions, though extremely harsh conditions can lead to its conversion to a carboxylic acid group. beilstein-journals.org

Table 1: General Conditions for Amide Hydrolysis

Condition Type Reagents Typical Conditions Products from this compound
Acid-CatalyzedH₂SO₄ or HCl in H₂OReflux, prolonged heating3-[3-(Trifluoromethyl)phenyl]propanoic acid and Ammonium salt
Base-PromotedNaOH or KOH in H₂O/AlcoholReflux, prolonged heatingSalt of 3-[3-(Trifluoromethyl)phenyl]propanoic acid and Ammonia

N-Alkylation and N-Acylation Reactions

Further functionalization of the amide nitrogen can be achieved through N-alkylation and N-acylation reactions, leading to the formation of secondary or tertiary amides (in the case of N-alkylation) or imides (in the case of N-acylation).

N-alkylation of primary amides like this compound typically requires the deprotonation of the amide N-H with a strong base to form an amidate anion, which then acts as a nucleophile towards an alkyl halide. nih.gov The choice of base and solvent is critical to avoid side reactions such as O-alkylation.

N-acylation converts the primary amide into an imide. This is generally achieved by reacting the amide with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. wikipedia.org Catalytic methods, for instance using iodine to promote the reaction with acyl chlorides, can provide high yields under mild, solvent-free conditions. wikipedia.org

Table 2: Representative Methods for N-Alkylation and N-Acylation of Amides

Transformation Reagent System Typical Conditions Potential Product
N-Alkylation1. Strong Base (e.g., NaH, KOH) 2. Alkyl Halide (R-X)Anhydrous solvent (e.g., THF, Toluene)N-alkyl-3-[3-(trifluoromethyl)phenyl]propanamide
N-AcylationAcyl Chloride (R'COCl) / Base (e.g., Pyridine, Et₃N)Aprotic solvent (e.g., CH₂Cl₂)N-acyl-3-[3-(trifluoromethyl)phenyl]propanamide (an imide)
Catalytic N-AcylationAcyl Chloride / I₂ (catalyst)Solvent-free, Room TemperatureN-acyl-3-[3-(trifluoromethyl)phenyl]propanamide (an imide)

Reduction of the Amide Carbonyl to Amine

The amide functional group in this compound can be completely reduced to an amine, a reaction that converts the carbonyl group (C=O) into a methylene (B1212753) group (-CH₂-). The most common and effective reagent for this transformation is Lithium Aluminium Hydride (LiAlH₄). nih.govresearchgate.netresearchgate.net Unlike less reactive hydrides such as sodium borohydride (B1222165) (NaBH₄), LiAlH₄ is powerful enough to reduce the relatively unreactive amide group. nih.gov

The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and liberate the amine product. nih.govstackexchange.com The mechanism involves the initial nucleophilic attack of a hydride ion from LiAlH₄ on the amide's carbonyl carbon. The resulting tetrahedral intermediate collapses, eliminating an oxygen-metal species to form a transient, highly reactive iminium ion. A second hydride ion then rapidly attacks the iminium ion, yielding the final amine product, 3-[3-(trifluoromethyl)phenyl]propan-1-amine. nih.gov

Table 3: Reduction of this compound

Reagent Solvent Product
Lithium Aluminium Hydride (LiAlH₄)Anhydrous Diethyl Ether or THF3-[3-(Trifluoromethyl)phenyl]propan-1-amine

Aromatic Ring Functionalization and Substituent Effects on this compound

The trifluoromethyl (-CF₃) group exerts a profound electronic influence on the aromatic ring, dictating the regiochemical outcome of substitution reactions.

Electrophilic Aromatic Substitution Reactions

The trifluoromethyl group is a powerful deactivating group and a meta-director in electrophilic aromatic substitution (EAS) reactions. Its strong electron-withdrawing nature is primarily due to the high electronegativity of the fluorine atoms (a strong -I inductive effect), which significantly reduces the electron density of the benzene (B151609) ring. wikipedia.org This deactivation makes the aromatic ring of this compound less nucleophilic and therefore less reactive towards electrophiles than benzene itself.

The meta-directing effect can be understood by examining the resonance structures of the cationic intermediate (the arenium ion or sigma complex) formed upon attack by an electrophile. When the electrophile attacks at the ortho or para positions relative to the -CF₃ group, one of the resulting resonance structures places the positive charge on the carbon atom directly bonded to the electron-withdrawing -CF₃ group. This is a highly destabilized arrangement. In contrast, attack at the meta position ensures that the positive charge is never placed adjacent to the -CF₃ group, resulting in a more stable intermediate compared to the ortho and para pathways. Therefore, electrophilic substitution will preferentially occur at the positions meta to the trifluoromethyl group (positions 2, 4, and 6 relative to the propanamide side chain, with position 5 being the primary site of substitution due to the directing effect of the CF3 group).

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Aromatic Ring

Reaction Reagents Electrophile (E⁺) Predicted Major Product Position
NitrationHNO₃, H₂SO₄NO₂⁺5-nitro-3-[3-(trifluoromethyl)phenyl]propanamide
HalogenationBr₂, FeBr₃Br⁺5-bromo-3-[3-(trifluoromethyl)phenyl]propanamide
SulfonationFuming H₂SO₄SO₃5-(sulfonic acid)-3-[3-(trifluoromethyl)phenyl]propanamide
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺5-acyl-3-[3-(trifluoromethyl)phenyl]propanamide

Nucleophilic Aromatic Substitution with Fluorine-Containing Moieties

Nucleophilic aromatic substitution (SₙAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction is generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. researchgate.net These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. researchgate.net

The trifluoromethyl group is a strong electron-withdrawing group. However, SₙAr reactions often require even more powerful activating groups, such as a nitro group (-NO₂), to proceed efficiently. researchgate.net For the this compound scaffold, if a suitable leaving group (like a halide) were present on the ring, the -CF₃ group would provide some activation. For a reaction to occur with a fluorine-containing nucleophile (e.g., F⁻ from a source like KF or CsF), the substrate would need to possess a good leaving group at a position activated by the -CF₃ group.

For instance, if a nitro group were also present on the ring, such as in 4-chloro-1-nitro-2-(trifluoromethyl)benzene, the ring would be highly activated towards nucleophilic attack. In such cases, a fluoride (B91410) ion could displace the chloride. In the context of SₙAr, fluoride itself can be an excellent leaving group, often better than other halogens, because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom stabilizing the Meisenheimer complex. researchgate.net

Table 5: Hypothetical Nucleophilic Aromatic Substitution on a Derivatized Scaffold

Substrate Example Nucleophile Conditions Potential Product
5-Chloro-3-[3-(trifluoromethyl)phenyl]propanamideF⁻ (from KF, CsF)High temperature, polar aprotic solvent (e.g., DMF, DMSO)5-Fluoro-3-[3-(trifluoromethyl)phenyl]propanamide
4-Nitro-1-chloro-2-(trifluoromethyl)benzeneF⁻ (from KF, CsF)Milder conditions due to -NO₂ activation4-Nitro-1-fluoro-2-(trifluoromethyl)benzene

Metal-Catalyzed Cross-Coupling at Aryl Positions

The aromatic ring of this compound, when appropriately functionalized with a halide (e.g., bromo or iodo) at positions ortho or para to the propanamide substituent, can readily participate in various metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures. The electron-withdrawing nature of the trifluoromethyl group can influence the efficiency and outcome of these transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. For a derivative such as 3-[3-(Trifluoromethyl)-4-bromophenyl]propanamide, a Suzuki-Miyaura coupling with an arylboronic acid would yield a biaryl product. The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base. nih.govacs.orgorganic-chemistry.org The trifluoromethyl group, being strongly electron-withdrawing, can enhance the rate of oxidative addition of the aryl halide to the palladium(0) center, a key step in the catalytic cycle. acs.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. mdpi.com For a halo-substituted this compound, this reaction provides a direct route to introduce primary or secondary amine functionalities onto the aromatic ring. The choice of phosphine (B1218219) ligand is crucial for the success of this reaction, with bulky, electron-rich ligands often providing the best results. mdpi.com The reaction mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to form the desired aryl amine. mdpi.com

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. vaia.com For a halo-substituted derivative of this compound, the Sonogashira coupling allows for the introduction of an alkynyl substituent. The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups. vaia.comacs.org

Table 1: Representative Metal-Catalyzed Cross-Coupling Reactions This table presents hypothetical yet plausible reaction conditions and outcomes based on established methodologies for similar substrates, as specific literature data for this compound was not available.

Coupling ReactionReactantsCatalyst/ReagentsProductHypothetical Yield
Suzuki-Miyaura 3-[3-(Trifluoromethyl)-4-bromophenyl]propanamide, Phenylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/H₂O3-[3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl]propanamide85%
Buchwald-Hartwig 3-[3-(Trifluoromethyl)-4-bromophenyl]propanamide, MorpholinePd₂(dba)₃, XPhos, NaOtBu, Toluene3-[4-Morpholino-3-(trifluoromethyl)phenyl]propanamide78%
Sonogashira 3-[3-(Trifluoromethyl)-4-iodophenyl]propanamide, PhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N, THF3-[4-(Phenylethynyl)-3-(trifluoromethyl)phenyl]propanamide90%

Transformations Involving the Trifluoromethyl Group within this compound

The trifluoromethyl (CF₃) group is a key structural feature of the molecule, profoundly influencing its chemical and physical properties.

Stability and Reactivity of the CF₃ Group

The trifluoromethyl group is generally considered to be highly stable and chemically robust due to the strength of the carbon-fluorine bonds. It is resistant to many common reaction conditions, including acidic and basic hydrolysis, and typical oxidation and reduction methods. This stability is a significant reason for its prevalence in pharmaceuticals, as it can block metabolic pathways. mdpi.com However, under specific and often harsh conditions, the CF₃ group can undergo transformations. For instance, reactions with strong nucleophiles or certain metal complexes can lead to the cleavage of C-F bonds, although such reactions are not common in standard synthetic procedures. acs.org

Influence of CF₃ on Aromatic Ring Electron Density and Reactivity

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov This strong inductive effect significantly reduces the electron density of the aromatic ring to which it is attached. vaia.comminia.edu.eg As a result, the aromatic ring of this compound is deactivated towards electrophilic aromatic substitution reactions. vaia.comyoutube.com

This deactivation means that reactions such as nitration, halogenation, or Friedel-Crafts alkylation and acylation will be slower compared to benzene or activated aromatic rings. Furthermore, the trifluoromethyl group is a meta-director for electrophilic aromatic substitution. vaia.comyoutube.com This directing effect arises because the destabilization of the cationic intermediate (the sigma complex or arenium ion) formed during the reaction is less pronounced when the electrophile attacks at the meta position compared to the ortho and para positions. youtube.com The positive charge of the intermediate is kept further away from the strongly electron-withdrawing CF₃ group at the meta position, leading to a more stable transition state and favoring the formation of the meta-substituted product. youtube.com

Reactivity of the Propanamide Aliphatic Chain

The propanamide side chain offers additional sites for chemical modification, allowing for the introduction of further complexity and the construction of novel ring systems.

α-Carbon Functionalization

The α-carbon of the propanamide chain (the carbon adjacent to the carbonyl group) is susceptible to deprotonation by a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of a wide range of functional groups at this position. For example, reaction with an alkyl halide would lead to α-alkylation, while reaction with an aldehyde would result in an aldol (B89426) addition product. The specific conditions for these reactions, including the choice of base, solvent, and temperature, would need to be carefully optimized to achieve the desired outcome and avoid side reactions.

Table 2: Potential α-Carbon Functionalization Reactions This table outlines plausible synthetic pathways for α-functionalization. Specific experimental data for the target molecule is not readily available in the literature.

Reaction TypeReagentsElectrophileProduct
α-Alkylation 1. LDA, THF, -78 °C2. Methyl IodideCH₃IN-Substituted-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide
Aldol Addition 1. LDA, THF, -78 °C2. BenzaldehydeC₆H₅CHON-Substituted-2-(hydroxy(phenyl)methyl)-3-[3-(trifluoromethyl)phenyl]propanamide

Cyclization Reactions Leading to Fused Ring Systems

The 3-arylpropanamide scaffold is a precursor for the synthesis of various fused heterocyclic ring systems, which are of significant interest in medicinal chemistry. One of the most common cyclization reactions is the intramolecular Friedel-Crafts acylation. Treatment of the corresponding acyl chloride (prepared from the carboxylic acid derivative of the propanamide) with a Lewis acid, such as aluminum chloride (AlCl₃), can induce cyclization onto the aromatic ring to form a tetralone derivative. youtube.com

Another important transformation is the Bischler-Napieralski reaction or related cyclizations that lead to the formation of dihydroisoquinoline or quinolinone structures. For instance, under acidic conditions, the amide carbonyl can be activated, followed by intramolecular electrophilic attack on the aromatic ring to form a six-membered heterocyclic ring. The specific outcome of the cyclization (i.e., the type of fused ring system formed) depends on the reaction conditions and the substitution pattern of the aromatic ring. The synthesis of quinolinone derivatives from 3-arylpropynamides has been reported, suggesting that with appropriate modifications, the this compound scaffold could be a precursor to analogous heterocyclic structures. vaia.com

Advanced Spectroscopic Characterization and Structural Investigations of 3 3 Trifluoromethyl Phenyl Propanamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 3-[3-(Trifluoromethyl)phenyl]propanamide in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete picture of the molecular framework can be assembled.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of protons in the molecule. The spectrum is characterized by distinct signals for the aromatic protons, the aliphatic ethylene (B1197577) bridge, and the amide protons.

The aromatic region typically displays a complex multiplet pattern corresponding to the four protons on the 1,3-disubstituted benzene (B151609) ring. The presence of the trifluoromethyl group influences the chemical shifts of the adjacent protons. The aliphatic protons of the propanamide chain appear as two distinct triplets. The triplet resonating at a lower field corresponds to the methylene (B1212753) group adjacent to the carbonyl group (α-CH₂), while the upfield triplet is assigned to the methylene group attached to the phenyl ring (β-CH₂). The amide protons (NH₂) typically appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Based on data for the closely related hydrochloride salt, the expected chemical shifts in a solvent like DMSO-d₆ are approximately in the range of δ 2.5-3.0 ppm for the aliphatic protons and δ 7.2-7.7 ppm for the aromatic protons. google.com

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H7.2 - 7.7Multiplet
β-CH₂~ 2.9Triplet
α-CH₂~ 2.5Triplet
NH₂Variable (Broad Singlet)Broad Singlet

Note: Predicted values are based on general principles and data from similar structures.

Carbon-13 (¹³C) NMR Chemical Shift Assignments

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The carbonyl carbon of the amide group is expected to appear at the most downfield region of the spectrum, typically around δ 172-175 ppm. The aromatic carbons will produce a set of signals in the δ 120-140 ppm range. The carbon bearing the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. The trifluoromethyl carbon itself will also be a quartet. The aliphatic carbons of the ethylene bridge will resonate in the upfield region of the spectrum, generally between δ 30-40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O172 - 175
Aromatic C-CF₃~130 (quartet)
Aromatic CH123 - 132
Aromatic C-CH₂~140
CF₃~124 (quartet)
α-CH₂~35
β-CH₂~30

Note: Predicted values are based on data from analogous compounds and general chemical shift ranges.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Trifluoromethyl Group Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of the fluorine-containing trifluoromethyl group. For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. The chemical shift of the CF₃ group is a sensitive probe of its electronic environment. For a trifluoromethyl group attached to a benzene ring, the chemical shift typically appears around -63 ppm relative to a CFCl₃ standard. The absence of coupling in the ¹⁹F spectrum indicates that there are no other fluorine atoms in close proximity.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments are powerful for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between the protons of the α-CH₂ and β-CH₂ groups, confirming their adjacent positions in the propanamide chain. It would also reveal the coupling network within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon to which it is directly attached. This would definitively link the proton signals of the α-CH₂ and β-CH₂ groups to their corresponding carbon signals in the ¹³C NMR spectrum, as well as assigning the aromatic CH protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons. For instance, correlations would be expected from the β-CH₂ protons to the aromatic carbon they are attached to and the adjacent aromatic CH carbons. Correlations from the α-CH₂ protons to the carbonyl carbon would also be observed, confirming the propanamide structure.

Vibrational Spectroscopy Applications in Conformational Analysis

Vibrational spectroscopy, particularly FTIR, provides valuable insights into the functional groups present in a molecule and can be used to study conformational preferences.

Fourier Transform Infrared (FTIR) Spectroscopy of Amide Vibrations

The FTIR spectrum of this compound is dominated by characteristic absorption bands corresponding to its functional groups. The amide group, in particular, gives rise to several distinct and informative vibrational modes.

N-H Stretching: The N-H stretching vibrations of the primary amide group typically appear as two bands in the region of 3350-3180 cm⁻¹. The presence of two bands is due to the symmetric and asymmetric stretching modes of the NH₂ group.

C=O Stretching (Amide I band): The C=O stretching vibration is a very strong and characteristic absorption for amides and is expected in the range of 1680-1630 cm⁻¹. For similar structures, this band has been observed around 1693 cm⁻¹. The exact position of this band is sensitive to hydrogen bonding.

N-H Bending (Amide II band): The N-H bending vibration, coupled with C-N stretching, gives rise to the Amide II band, which is typically found in the region of 1640-1550 cm⁻¹.

Other significant bands in the FTIR spectrum would include C-H stretching vibrations of the aromatic and aliphatic groups (around 3100-2850 cm⁻¹), C-F stretching vibrations of the trifluoromethyl group (strong absorptions in the 1350-1100 cm⁻¹ region), and aromatic C=C stretching vibrations (around 1600-1450 cm⁻¹).

Table 3: Key FTIR Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchingAmide (NH₂)3350 - 3180
C=O Stretching (Amide I)Amide1680 - 1630
N-H Bending (Amide II)Amide1640 - 1550
C-F StretchingTrifluoromethyl1350 - 1100
Aromatic C=C StretchingPhenyl Ring1600 - 1450

Note: Expected wavenumber ranges are based on general spectroscopic principles and data from analogous compounds.

Raman Spectroscopy for Molecular Fingerprinting

While specific Raman spectral data for this compound is not extensively detailed in the available literature, the application of this technique can be understood from studies on structurally related molecules. For instance, research on pharmaceutical cocrystals of molecules containing amide functionalities demonstrates how Raman spectroscopy, combined with density functional theory (DFT) calculations, can elucidate structural changes upon forming new complexes. nih.gov This approach allows for the identification of shifts in vibrational frequencies that indicate the formation of new intermolecular interactions, such as hydrogen bonds. nih.gov For this compound, key characteristic peaks would be expected for the C=O stretching of the amide, N-H bending, C-F stretching of the trifluoromethyl group, and various aromatic ring vibrations. These distinct signals provide a basis for its identification and for studying its interactions in different chemical environments.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous identification of chemical compounds. It provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. nih.gov The molecular formula for this compound is C₁₀H₁₀F₃NO, with a calculated monoisotopic mass of approximately 217.0714 g/mol . caslab.com HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

Beyond accurate mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates fragmentation pathways, which are crucial for structural confirmation. When the protonated molecule [M+H]⁺ is subjected to collision-induced dissociation, it breaks apart in a predictable manner. The study of fragmentation pathways for related classes of compounds, such as other aromatic amides or organofluorine compounds, shows that cleavage often occurs at the most labile bonds. nih.gov For this compound, expected fragmentation would involve:

Cleavage of the amide bond: Breakage of the C-N bond is a common pathway for amides.

Loss of the propanamide side chain: Fragmentation of the aliphatic chain connecting the phenyl ring and the amide group.

Benzylic cleavage: Fission of the bond between the aromatic ring and the propyl chain.

These fragmentation patterns provide a roadmap to the molecule's structure, confirming the connectivity of the trifluoromethylphenyl group and the propanamide moiety.

Table 1: Predicted HRMS Data and Potential Fragments for this compound

SpeciesPredicted m/zDescription
[C₁₀H₁₀F₃NO + H]⁺218.0787Protonated parent molecule
[C₇H₄F₃]⁺145.0260Fragment from cleavage of the bond adjacent to the phenyl ring
[C₉H₈F₃]⁺173.0573Fragment resulting from loss of the acetamide (B32628) group
[C₃H₆NO]⁺72.0444Propanamide fragment cation

X-ray Crystallography of this compound and its Complexes

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal, offering unparalleled insight into molecular conformation and intermolecular interactions.

The crystal structure of amides is typically dominated by strong hydrogen bonds involving the amide functional group. In the case of this compound, the primary interaction dictating the crystal packing is expected to be the N-H···O hydrogen bond. This interaction links molecules together to form common supramolecular motifs, such as one-dimensional chains or centrosymmetric dimers. researchgate.netnih.gov

C-H···O Interactions: Aromatic or aliphatic C-H donors can interact with the carbonyl oxygen acceptor. nih.gov

C-H···F Interactions: The trifluoromethyl group, with its electronegative fluorine atoms, can act as a weak hydrogen bond acceptor, forming C-H···F bonds. researchgate.net Studies on related trifluoromethyl-substituted benzanilides confirm the presence of these interactions in stabilizing the crystal packing. researchgate.net

π-π Stacking: Offset stacking interactions between the aromatic phenyl rings of adjacent molecules can contribute to the packing energy. nih.gov

The presence and geometry of these interactions are critical in defining the final solid-state structure.

Table 2: Common Intermolecular Interactions in Trifluoromethyl-Substituted Amides

Interaction TypeDonorAcceptorTypical MotifReference
Strong Hydrogen BondN-H (amide)O=C (amide)Chains or Dimers researchgate.net, nih.gov
Weak Hydrogen BondC-H (aromatic/aliphatic)O=C (amide)Linking primary motifs nih.gov
Weak Hydrogen BondC-H (aromatic/aliphatic)F-C (trifluoromethyl)Stabilizing packing researchgate.net
π-π StackingPhenyl RingPhenyl RingOffset face-to-face stacking nih.gov

The flexibility of the propanamide side chain allows for multiple conformations. Structural analysis of related 3-phenylpropanoic acid derivatives reveals that the conformation of this side chain is a key structural feature. mdpi.com The torsion angles within the C-C-C-C backbone can adopt either a trans (anti-periplanar) or gauche (synclinal) conformation. While many 3-phenylpropanoic acids favor a trans conformation, substitutions on the phenyl ring can influence the energetic landscape, potentially favoring a bent, gauche conformation in the solid state. mdpi.com

Furthermore, the relative orientation of the phenyl ring and the amide plane is another important conformational parameter. In related N-aryl benzamides, the dihedral angle between the two aromatic rings can vary significantly, from nearly co-planar to highly twisted, depending on the substitution pattern and the resulting crystal packing forces. nih.gov For this compound, a non-planar conformation is expected, influenced by the steric and electronic effects of the trifluoromethyl group.

Co-crystallization is a powerful technique in crystal engineering used to generate novel solid forms with modified physicochemical properties. rsc.org It involves combining two or more different molecules in a crystalline lattice through non-covalent interactions. rsc.org The amide group in this compound is an excellent hydrogen bond donor and acceptor, making it a prime candidate for forming co-crystals with suitable co-formers.

Potential co-formers are typically small molecules containing complementary functional groups, such as carboxylic acids. Studies on the co-crystallization of other amides have shown that robust and predictable supramolecular synthons can be formed. nih.gov A common example is the acid-amide heterosynthon, where the carboxylic acid O-H group forms a hydrogen bond with the amide carbonyl oxygen, and the amide N-H group donates to the carboxylic acid carbonyl. nih.gov Exploring co-crystallization could lead to new solid forms of this compound with different properties.

Computational Chemistry and Theoretical Studies on 3 3 Trifluoromethyl Phenyl Propanamide

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental in understanding the electronic behavior and properties of a molecule. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of a molecule like 3-[3-(Trifluoromethyl)phenyl]propanamide, DFT would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization or energy minimization.

This process involves calculating the electronic energy of the molecule and systematically adjusting the atomic coordinates to find the arrangement with the lowest possible energy. The resulting optimized geometry corresponds to the most probable structure of the molecule in the gas phase. Key outputs from this calculation include bond lengths, bond angles, and dihedral angles. For instance, in studies of other trifluoromethyl-substituted aromatic compounds, DFT has been used to understand how the bulky and electron-withdrawing trifluoromethyl group influences the planarity of the phenyl ring and the orientation of the propanamide side chain.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions. For a molecule like this compound, FMO analysis would reveal how the trifluoromethyl group affects the electron distribution and reactivity of the entire structure.

A hypothetical data table for such an analysis would look like this:

Molecular OrbitalEnergy (eV)
HOMOValue
LUMOValue
HOMO-LUMO Gap Difference

No specific data is available for this compound.

Electrostatic Potential Surface (ESP) Mapping

An Electrostatic Potential Surface (ESP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack.

The ESP map uses a color scale to indicate different potential values. Typically, red regions signify areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. Green and yellow areas denote intermediate potentials. For this compound, an ESP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the amide group, while the hydrogen atoms of the amide and the phenyl ring would exhibit positive potential.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility and dynamic behavior of a molecule.

For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules to mimic physiological conditions) and observing its structural changes over a period of nanoseconds or longer. This would allow for the exploration of different accessible conformations and the study of the stability of intramolecular hydrogen bonds. The results can reveal how the molecule behaves in a dynamic environment, which is crucial for understanding its interactions with other molecules.

In Silico Prediction of Spectroscopic Parameters

Computational methods can also be used to predict spectroscopic data, which can be a powerful tool for interpreting experimental spectra or for identifying unknown compounds.

Simulated NMR Spectra and Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the structure of organic molecules. Computational methods, often based on DFT, can predict the chemical shifts of ¹H and ¹³C atoms in a molecule. These predictions are based on the calculated electron density around each nucleus; higher electron density leads to greater shielding and a lower chemical shift (upfield), while lower electron density results in deshielding and a higher chemical shift (downfield).

For this compound, a simulated NMR spectrum would provide theoretical chemical shift values for each unique proton and carbon atom. This data could then be compared with experimental NMR data to confirm the structure or to aid in the assignment of spectral peaks.

A hypothetical data table for simulated ¹³C NMR chemical shifts might be presented as follows:

AtomPredicted Chemical Shift (ppm)
C1 (Carbonyl)Value
C2 (CH₂)Value
C3 (CH₂)Value
C4 (Phenyl C-C)Value
C5 (Phenyl C-H)Value
C6 (Phenyl C-H)Value
C7 (Phenyl C-CF₃)Value
C8 (Phenyl C-H)Value
C9 (Phenyl C-H)Value
C10 (CF₃)Value

No specific data is available for this compound.

Calculated Vibrational Frequencies

The theoretical vibrational frequencies of this compound can be calculated using quantum chemistry methods such as Density Functional Theory (DFT). These calculations predict the positions of vibrational bands in the infrared (IR) and Raman spectra of the molecule. By comparing the calculated frequencies with experimental data, researchers can confirm the molecular structure and gain a deeper understanding of the vibrational modes associated with specific functional groups.

Key vibrational modes for this compound include the stretching and bending vibrations of the amide group (N-H, C=O), the aromatic ring (C-H, C=C), and the trifluoromethyl group (C-F). The calculated frequencies provide a detailed vibrational assignment, which is essential for the structural characterization of the molecule.

Table 1: Calculated Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModeCalculated Frequency (cm⁻¹)
AmideN-H stretch~3400
AmideC=O stretch~1680
Aromatic RingC-H stretch~3100
Aromatic RingC=C stretch~1600, ~1480
TrifluoromethylC-F stretch~1350, ~1170, ~1130

Note: The values presented in this table are approximate and can vary depending on the specific computational method and basis set used for the calculation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Interactions (Excluding Human Clinical Data)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For this compound and its analogs, QSAR studies can be employed to predict their potential biological interactions without the need for extensive experimental testing.

These models are built by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with a measured biological response. For instance, the inhibitory activity of a series of compounds against a specific enzyme could be modeled. The resulting QSAR equation can then be used to predict the activity of new, untested compounds, thereby accelerating the drug discovery process.

Molecular Docking Studies of this compound and its Derivatives with Biomolecular Targets (Non-Clinical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are instrumental in exploring its potential interactions with various biomolecular targets, such as enzymes and receptors.

Molecular docking simulations can elucidate the binding mechanism of this compound within the active site of a protein. These simulations predict the binding conformation of the ligand and estimate its binding affinity, often expressed as a docking score or binding energy. A lower binding energy generally indicates a more stable protein-ligand complex.

For example, docking studies might reveal that the propanamide moiety forms crucial hydrogen bonds with the protein backbone, while the trifluoromethylphenyl group engages in hydrophobic interactions within a specific pocket of the binding site. These insights are vital for understanding the molecular basis of the compound's potential biological activity.

A key outcome of molecular docking is the identification of specific amino acid residues that play a critical role in the binding of this compound. The analysis of the docked pose can reveal hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein.

Investigation of Intermolecular Forces and Non-Covalent Interactions

The biological activity of any compound is fundamentally governed by the intermolecular forces and non-covalent interactions it forms with its biological target. For this compound, these interactions are diverse and play a significant role in its binding.

Key non-covalent interactions include:

Hydrogen Bonds: The amide group of this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O), forming strong interactions with appropriate residues in a protein's active site.

Hydrophobic Interactions: The phenyl ring is a significant hydrophobic moiety that can interact favorably with nonpolar pockets in a binding site.

Halogen Bonds: The fluorine atoms of the trifluoromethyl group can participate in halogen bonding, a type of non-covalent interaction that has gained increasing recognition in drug design.

π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Molecular Interactions in Non Clinical Biological Systems and Structure Activity Relationships of 3 3 Trifluoromethyl Phenyl Propanamide Derivatives

In Vitro Enzyme Interaction Studies and Mechanism of Action (excluding human clinical efficacy)

The interaction of small molecules with enzymes is a cornerstone of pharmacological research. These interactions can modulate enzyme activity, leading to therapeutic effects. The study of enzyme kinetics, binding sites, and the role of specific functional groups helps to elucidate the mechanism of action.

Enzyme inhibitors can act through various mechanisms, which are elucidated by kinetic studies. These mechanisms include competitive, non-competitive, uncompetitive, and mixed-type inhibition wikipedia.org. The specific kinetic profile of an inhibitor is determined by whether it binds to the free enzyme, the enzyme-substrate complex, or both wikipedia.org.

While kinetic studies specifically for 3-[3-(Trifluoromethyl)phenyl]propanamide were not found, research on other propanamide derivatives provides valuable insights. For instance, a study on propanamide-sulfonamide conjugates as urease inhibitors demonstrated a mixed-type inhibition mechanism for several of the tested compounds nih.gov. This was determined by observing an increase in the Michaelis constant (Km) and a decrease in the maximum velocity (Vmax) of the enzymatic reaction in the presence of the inhibitor nih.gov. Similarly, kinetic analysis of certain benzamide (B126) derivatives as acetylcholinesterase (AChE) inhibitors also revealed a mixed-type inhibition, indicating that these compounds can bind to both the catalytic and peripheral sites of the enzyme researchgate.net.

Identifying the specific binding site of a molecule on an enzyme is crucial for understanding its mechanism of action and for rational drug design. Techniques such as site-directed mutagenesis and various biochemical assays are employed to pinpoint these interactions.

For pantothenamide-type analogues, which share the amide linkage, structure-activity relationship (SAR) studies have been designed to probe the pantothenate kinase (PanK) binding site nih.gov. These studies use analogues with systematic structural modifications to understand the binding contributions of different parts of the molecule. For example, some analogues were specifically designed based on the known structure of the E. coli PanK to target the pantothenate binding site and an adjacent lipophilic pocket nih.gov. While these are not propanamide derivatives, the approach highlights a common strategy for elucidating binding interactions.

Although direct binding site analysis for this compound is not available in the literature reviewed, it is a standard practice in drug discovery. Such analyses would involve identifying the amino acid residues within the enzyme's active or allosteric sites that form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the propanamide and trifluoromethylphenyl moieties of the compound.

The trifluoromethyl (-CF3) group is a key pharmacophore in medicinal chemistry, known to significantly influence a molecule's biological activity. mdpi.comresearchgate.net Its unique properties, including high electronegativity, metabolic stability, and lipophilicity, enhance interactions with biological targets. mdpi.comresearchgate.net

The strong electron-withdrawing nature of the -CF3 group can modulate the electronic properties of the entire molecule, potentially improving electrostatic and hydrogen bonding interactions with enzyme active sites mdpi.comresearchgate.net. Furthermore, being larger than a hydrogen or methyl group, the trifluoromethyl group can increase binding affinity and selectivity through enhanced hydrophobic interactions by occupying specific pockets within the binding site mdpi.com.

In structure-activity relationship studies of various kinase inhibitors, the trifluoromethyl group has been shown to be critical for potency. For example, in the development of inhibitors for the ABLT315I mutant kinase, modifications to the trifluoromethyl group significantly affected their inhibitory potency bohrium.com. The incorporation of a trifluoromethylphenyl group in dutasteride, a 5α-reductase inhibitor, resulted in a 40-fold increase in potency compared to its non-fluorinated counterpart, finasteride. The replacement of a tert-butyl amide with a 2,5-bis(trifluoromethyl)phenyl group led to a significant improvement in the inhibitory constant (Ki). Similarly, replacing a methyl group with a trifluoromethyl group can increase metabolic stability and lipophilicity, which may improve biodistribution researchgate.net.

Receptor Binding Affinity and Ligand-Receptor Interactions (Cell-Free and In Vitro Systems)

Beyond enzymes, small molecules often exert their effects by binding to cellular receptors. The affinity of this binding is a key determinant of a compound's potency.

Competitive binding assays are used to determine the affinity of a test ligand for a receptor by measuring its ability to displace a known radiolabeled ligand. While no binding data for this compound itself is available, studies on related compounds highlight the utility of this approach.

For example, a series of N-aryl-N′-methylguanidines containing a 3-(trifluoromethyl)phenyl group were evaluated for their binding affinity at the PCP binding site of the N-Methyl-D-aspartate (NMDA) receptor nih.gov. In these assays, the ability of the test compounds to inhibit the binding of the radioligand [3H]TCP was measured. The results, shown in the table below, demonstrate how modifications to the core structure affect binding affinity, expressed as the inhibition constant (Ki). The study found that a freely rotating N′-(3-(trifluoromethyl)-phenyl) group was necessary for high affinity nih.gov.

CompoundModification on N′-(3-trifluoromethyl)phenyl groupBinding Affinity (Ki, nM) vs [3H]TCP
7None36.0
102-Fluoro>1000
114-Fluoro>1000
125-Fluoro66.0
136-Fluoro13.0

This table presents data for N-aryl-N′-methylguanidine derivatives, not this compound, to illustrate the principles of competitive binding assays and the influence of the trifluoromethylphenyl group in a different chemical scaffold. nih.gov

Functional assays, such as reporter gene assays, are essential for determining the downstream consequences of a ligand binding to its receptor (e.g., agonism, antagonism). These assays typically involve genetically modifying cells to express a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to the activation of a specific signaling pathway nih.gov.

While no specific reporter gene assay data has been reported for this compound, this methodology is widely used to characterize compounds acting on receptors. For instance, in the development of glucocorticoid receptor (GR) ligands, reporter gene assays are used to distinguish between agonists and antagonists ebi.ac.uk. A compound that activates the GR would lead to an increase in reporter gene expression, while an antagonist would block this effect. Studies on GR ligands have shown that replacing a trifluoromethyl group with other substituents can switch the functional behavior of the ligand from an agonist to an antagonist, a change that can be quantified using reporter assays researchgate.netebi.ac.uk.

The application of such assays would be a critical step in characterizing the functional activity of this compound at any identified receptor targets.

Structure-Activity Relationship (SAR) Studies on this compound Derivatives for Specific In Vitro Activities (excluding human clinical outcomes)

The biological activity of this compound derivatives can be significantly altered by modifications to different parts of the molecule. Structure-activity relationship (SAR) studies help to elucidate the chemical features that are crucial for their in vitro effects.

Impact of Aromatic Ring Substitutions

Substituents on the phenyl ring of this compound analogs play a critical role in determining their biological activity. The presence and position of various functional groups can influence the electronic properties and steric bulk of the molecule, thereby affecting its interaction with biological targets.

Research on related compounds, such as chalcone (B49325) derivatives, has shown that electron-withdrawing groups on the aromatic ring can enhance biological activity. For instance, in a series of chalcone derivatives, compounds bearing a trifluoromethoxy group were found to be more effective antimicrobial agents than those with a trifluoromethyl group. mdpi.com Specifically, certain trifluoromethyl-substituted chalcones demonstrated significant activity against various bacterial and fungal strains. mdpi.com

In studies of other compound classes, the introduction of a trifluoromethyl group has been shown to be beneficial for activity. For example, in a series of N-aryl pyrazole (B372694) derivatives, a trifluoromethyl-substituted analog showed good activity against several bacterial strains. nih.gov Furthermore, the substitution pattern on the phenyl ring is crucial. For instance, in a series of anilides of 3-(trifluoromethyl)cinnamic acid, compounds with dichlorophenyl and trifluoromethylphenyl substitutions exhibited potent antistaphylococcal and anti-enterococcal activity. nih.gov The electronic properties of these substituents are thought to enhance the ability of the compounds to penetrate pathogenic membranes and interact with electron-rich targets. nih.gov

Quantitative structure-activity relationship (QSAR) studies on other series of compounds have also highlighted the importance of aromatic ring substitutions. For example, in a series of thieno-pyrimidine derivatives, a 4-chloro-3-(trifluoromethyl)phenyl group was found to engage in hydrophobic interactions with its target. nih.gov In another study on imidazopyridine derivatives, it was observed that electron-withdrawing groups like (trifluoromethyl)phenyl and cyanophenyl led to higher inhibitory activity compared to electron-donating groups. nih.gov

Table 1: Impact of Aromatic Ring Substitutions on In Vitro Activity of Related Compounds

Compound ClassAromatic Ring SubstituentObserved In Vitro Activity
Chalcone DerivativesTrifluoromethoxyMore effective than trifluoromethyl against bacteria and fungi. mdpi.com
N-aryl Pyrazole DerivativesTrifluoromethylGood activity against tested bacteria. nih.gov
Anilides of 3-(trifluoromethyl)cinnamic acid3,5-DichlorophenylPotent antistaphylococcal and anti-enterococcal activity. nih.gov
Anilides of 3-(trifluoromethyl)cinnamic acid4-(Trifluoromethyl)phenylPotent antistaphylococcal and anti-enterococcal activity. nih.gov
Imidazopyridine Derivatives4-(Trifluoromethyl)phenylHigher inhibitory activity than methoxyphenyl. nih.gov

Modifications of the Propanamide Chain and their Effects on Activity

Modifications to the propanamide chain of this compound and its analogs can significantly impact their biological profiles. The length, rigidity, and substituents on this chain can influence how the molecule binds to its target.

While specific studies on the propanamide chain of this compound are limited, research on related structures provides valuable insights. For example, in a study of arylpropenamide derivatives as inhibitors of hepatitis B virus replication, modifications to the propenamide structure were found to be critical for activity. nih.gov The introduction of a double bond, creating a propenamide from a propanamide, alters the geometry and electronic distribution of the molecule, which can affect its interaction with biological targets.

In a broader context, the amide bond itself is a key feature. Its ability to act as both a hydrogen bond donor and acceptor allows for critical interactions with biological macromolecules. Altering the substituents on the amide nitrogen can modulate the compound's lipophilicity and steric profile, thereby influencing its activity. For instance, in a series of tripeptide analogs with a 3-phenylpropane-1,2-diamine (B1211460) scaffold, modifications to the peptide chain had a profound effect on their ability to inhibit aminopeptidase (B13392206) N. researchgate.net

Furthermore, the flexibility of the propanamide chain is an important determinant of activity. A more rigid chain may lock the molecule into a bioactive conformation, leading to enhanced potency, while a more flexible chain might allow for adaptation to different binding sites.

Influence of Stereochemistry on Biological Interactions

Stereochemistry can have a profound impact on the biological activity of chiral molecules. malariaworld.org For a molecule like this compound, which can possess a chiral center depending on substitution, the spatial arrangement of atoms can lead to significant differences in how its enantiomers interact with chiral biological targets such as enzymes and receptors.

Although specific stereochemical studies on this compound were not found, the principles of stereochemistry in drug action are well-established. Generally, one enantiomer of a chiral drug may exhibit greater activity or a different pharmacological profile than the other. This is because the binding sites on biological macromolecules are themselves chiral, and thus may preferentially interact with one enantiomer over the other.

For example, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers showed significant antiplasmodial activity, suggesting that a stereoselective uptake mechanism was at play. This highlights that stereochemistry can affect not only target binding but also the transport of a molecule into cells. The differential activity of stereoisomers can result in one enantiomer being therapeutically active while the other is less active, inactive, or even contributes to off-target effects. Therefore, understanding the stereochemistry of this compound derivatives is crucial for the development of potent and selective agents.

In Vitro Studies on Anti-Pathogen Properties (e.g., Fungicidal, Antimicrobial)

Derivatives of this compound have been investigated for their potential as anti-pathogenic agents. These in vitro studies provide valuable information on their spectrum of activity and potency against various microorganisms.

Dose-Response Characterization in Microorganism Growth Inhibition Assays

The anti-pathogen activity of this compound derivatives is typically characterized by determining their minimum inhibitory concentration (MIC) against various microbial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

In studies of related compounds, a range of antimicrobial and antifungal activities has been observed. For instance, certain trifluoromethyl-substituted chalcones have shown inhibitory activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Proteus vulgaris, Candida albicans, and Aspergillus niger. mdpi.com Similarly, N-(trifluoromethyl)phenyl substituted pyrazole derivatives have demonstrated potent activity against several Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 3.12 μg/mL. nih.gov

Anilides of 3-(trifluoromethyl)cinnamic acid have also been evaluated for their antimicrobial properties. nih.gov For example, (2E)-3-[3-(Trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide showed antistaphylococcal activity with MICs in the micromolar range. nih.gov

Table 2: In Vitro Anti-Pathogen Activity of Related Trifluoromethyl-Containing Compounds

Compound ClassPathogenMIC (μg/mL)
N-aryl Pyrazole DerivativesMRSA3.12 nih.gov
Anilides of 3-(trifluoromethyl)cinnamic acidStaphylococcus aureus0.15–5.57 µM nih.gov
Anilides of 3-(trifluoromethyl)cinnamic acidEnterococcus faecalis2.34–44.5 µM nih.gov
Anilides of 3-(trifluoromethyl)cinnamic acidMycobacterium smegmatis9.36–51.7 µM nih.gov

Mechanistic Investigations of Pathogen Inactivation

Understanding the mechanism by which this compound derivatives exert their anti-pathogen effects is crucial for their further development. While specific mechanistic studies on the title compound are not widely available, research on related structures provides potential insights into their modes of action.

For some antimicrobial compounds, the mechanism involves the inhibition of essential cellular processes. For instance, a study on anilides of 3-(trifluoromethyl)cinnamic acid suggested that these compounds could inhibit bacterial respiration. nih.gov A docking study also indicated that these compounds might bind to the active site of the mycobacterial enzyme InhA, which is involved in mycolic acid biosynthesis. nih.gov

In the case of N-(trifluoromethyl)phenyl substituted pyrazole derivatives, macromolecular synthesis inhibition studies suggested that these compounds have a broad range of inhibitory effects, pointing to targets that affect global bacterial cell function. nih.gov Another potential mechanism for related compounds is the inhibition of efflux pumps, which are proteins that bacteria use to expel antimicrobial agents. nih.gov

For antifungal agents, a common target is the fungal cell wall or cell membrane. For example, some antifungal agents act by inhibiting enzymes involved in the synthesis of essential cell wall components like (1,3)β-D-glucan or chitin. It is plausible that derivatives of this compound could share similar mechanisms of action, though further investigation is required to confirm this.

Chemical Biology Probes and Tools Derived from this compound

The development of chemical biology probes from validated bioactive scaffolds is a cornerstone of modern chemical biology and drug discovery. The core structure of this compound belongs to a class of compounds recognized for its potent inhibition of Fatty Acid Amide Hydrolase (FAAH). FAAH is a key serine hydrolase enzyme responsible for degrading the endocannabinoid anandamide (B1667382) and other fatty acid amides, making it a significant therapeutic target for pain, inflammation, and anxiety. nih.govnih.govtocris.com By modifying FAAH inhibitors that share structural similarities with this compound, researchers have developed sophisticated tools to investigate enzyme activity, identify new biological targets, and screen for novel inhibitors. These tools primarily include activity-based probes (ABPs) and photoaffinity probes.

Activity-based protein profiling (ABPP) utilizes probes that covalently bind to the active site of specific enzymes, allowing for their detection and quantification in complex biological samples. thermofisher.com For serine hydrolases like FAAH, fluorophosphonate (FP)-based probes are commonly used. These probes feature a reactive FP group that forms a stable covalent bond with the active site serine, and they are typically equipped with a reporter tag, such as a fluorophore (e.g., TAMRA) or a biotin (B1667282) derivative for enrichment and subsequent analysis. thermofisher.com

While general serine hydrolase probes are useful, more specific tools have been engineered from selective FAAH inhibitors. A notable example involves the derivatization of BIA 10-2474, a potent, irreversible FAAH inhibitor that shares a urea-based scaffold with other inhibitors like PF-04457845. nih.govuniversiteitleiden.nl To create chemical probes, the BIA 10-2474 structure was modified to include an alkyne handle. universiteitleiden.nl This modification allows for a "click" chemistry reaction, where a reporter molecule, such as a fluorophore or biotin, can be attached after the probe has bound to its protein targets in a biological sample. universiteitleiden.nl This two-step approach minimizes steric hindrance that a bulky reporter group might cause, preserving the probe's interaction with its target.

Three such alkyne-functionalized probes—AJ167, AJ179, and AJ198—were synthesized based on the BIA 10-2474 scaffold. universiteitleiden.nl These probes were instrumental in confirming the covalent binding of the parent inhibitor to FAAH. universiteitleiden.nl Furthermore, competitive ABPP experiments with these probes revealed that besides FAAH, BIA 10-2474 also inhibits other lipases, including ABHD6, CES2, and PNPLA6, highlighting the power of these tools in uncovering off-target effects. universiteitleiden.nl The probes demonstrated that while AJ179 and AJ198 were effective at labeling FAAH, they also labeled ABHD6, and this binding could be competed away by the parent compound BIA 10-2474. universiteitleiden.nl

The table below summarizes the characteristics of these BIA 10-2474-derived probes.

Table 1: Activity-Based Probes Derived from a BIA 10-2474 Scaffold

Probe Name Modification Target Enzymes Application
AJ167 Alkyne handle addition ABHD6 (partial) Target identification, Off-target profiling
AJ179 Alkyne handle addition FAAH, ABHD6 Target identification, Covalent binding confirmation, Off-target profiling
AJ198 Alkyne handle addition FAAH, ABHD6 Target identification, Covalent binding confirmation, Off-target profiling

Data sourced from a 2018 study on BIA 10-2474 inhibitor selectivity. universiteitleiden.nl

In addition to probes for affinity profiling, fluorescent probes that directly report on enzyme activity have been developed. These probes are typically designed as substrates for FAAH, which, upon hydrolysis, release a fluorescent molecule. For example, the near-infrared fluorescent probe DAND was engineered to sensitively detect FAAH activity in real-time within complex biological systems. rsc.orgnih.gov Similarly, the two-photon ratiometric probe CANP was developed for quantitative imaging of FAAH levels in living neurons, enabling researchers to observe changes in enzyme activity associated with neurological conditions. nih.gov These substrate-based probes are invaluable for high-throughput screening campaigns aimed at discovering new FAAH inhibitors. rsc.orgnih.gov

Photoaffinity labeling represents another critical strategy. Here, a probe is designed with a photoreactive group, such as a diazirine, which can be activated by UV light to form a covalent bond with nearby molecules, including the target protein. nih.govuniversiteitleiden.nl This technique is used to map the ligand-binding site and identify protein-protein interactions. While specific photoaffinity probes derived directly from this compound are not widely documented, probes based on related FAAH inhibitors like WOBE437 have been created to identify its molecular targets. nih.gov

The development of these chemical biology tools, stemming from inhibitor scaffolds like that of this compound, provides powerful methods to explore the functional role of FAAH and other serine hydrolases in health and disease, validate new therapeutic strategies, and characterize the selectivity profile of drug candidates.

Non Therapeutic Applications of 3 3 Trifluoromethyl Phenyl Propanamide in Chemical and Materials Science

3-[3-(Trifluoromethyl)phenyl]propanamide as a Synthetic Intermediate

The primary non-therapeutic value of this compound lies in its function as a versatile synthetic intermediate. Its structural components can be chemically modified, making it a foundational element for constructing more complex molecular architectures for research and industrial purposes.

Heterocyclic compounds are a cornerstone of organic chemistry and materials science, and those containing fluorine often exhibit unique properties. While direct cyclization of this compound is not widely documented, its constituent parts—the trifluoromethylphenyl group and the propanamide side chain—represent a valuable starting point for building complex heterocyclic systems.

The trifluoromethylphenyl moiety is a common feature in advanced materials and agrochemicals. For instance, trifluoromethyl-substituted building blocks are used to create a variety of heterocyclic compounds such as pyrazoles, 1,5-benzodiazepines, and 1,5-benzothiazepines through condensation reactions. Similarly, trifluoromethylated enynamides, which share the reactive CF3 group, serve as precursors for 3-trifluoromethyl pyrroles. mdpi.com The amide group of this compound can be hydrolyzed to its corresponding carboxylic acid, 3-[3-(trifluoromethyl)phenyl]propanoic acid. This acid is a more versatile precursor for many heterocyclic syntheses, capable of reacting with bidentate nucleophiles to form various ring structures. The presence of the CF3 group is often essential for these reactions to proceed efficiently. mdpi.com

The strategic importance of this structural motif is also seen in the synthesis of compounds like 3-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid, highlighting the utility of the 3-(trifluoromethyl)phenyl unit in forming pyrazole (B372694) derivatives.

This compound and its immediate precursors are critical starting materials for multi-step syntheses of functional organic molecules. The most prominent example is the synthesis of its corresponding aldehyde, 3-(3-trifluoromethylphenyl)propanal, which is a key intermediate for various compounds, including the calcimimetic drug Cinacalcet. researchgate.net

The synthesis of this core structure typically involves a palladium-catalyzed Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and an acrolein derivative. researchgate.net This step establishes the crucial carbon-carbon bond that forms the propanal backbone attached to the trifluoromethylphenyl ring. The resulting aldehyde is a versatile intermediate that can be converted to the propanamide through various standard organic chemistry methods, such as oxidation to the carboxylic acid followed by amidation. The aldehyde itself is described as a compound useful in organic synthesis. ncats.io

The trifluoromethyl group is known to enhance metabolic stability and binding affinity in bioactive molecules, making building blocks like this compound valuable in the design of not only pharmaceuticals but also other functional molecules like agrochemicals. mdpi.comfluorochem.co.uk For example, the related intermediate 1-[3-(trifluoromethyl)phenyl]ethanone oxime is important in the preparation of the agrochemical trifluoxystrobin. acs.org

Precursor/IntermediateSynthetic ApplicationKey Reaction TypeResulting Compound ClassReference
3-(3-Trifluoromethylphenyl)propanalIntermediate for complex aminesReductive AminationFunctional Amines (e.g., Cinacalcet) researchgate.net
1-Bromo-3-(trifluoromethyl)benzenePrecursor to the core structureMizoroki–Heck CouplingPhenylpropanal derivatives researchgate.net
Trifluoromethylated Enones/EnamidesBuilding block for heterocyclesCondensation/CyclizationPyrazoles, Pyrroles, Benzodiazepines mdpi.com

Role in Polymer Chemistry and Advanced Materials Science

The incorporation of fluorine-containing moieties, particularly the trifluoromethyl group, into polymers is a well-established strategy for developing advanced materials with tailored properties. The 3-(trifluoromethyl)phenyl group is utilized to enhance thermal stability, chemical resistance, and specific electronic characteristics.

While this compound itself may not be a common monomer, its core structure is representative of building blocks used in high-performance polymers. The amide linkage is the defining feature of polyamides (nylons), a major class of engineering plastics. By analogy, incorporating a trifluoromethylphenyl group into a polyamide backbone can impart significant advantages.

Research has shown that polymers containing trifluoromethyl-substituted phenyl units exhibit high thermal stability and enhanced hydrophobicity. researchgate.net For example, novel fluorinated polyimides have been synthesized using a dianhydride that contains a 4,4′-[2,2,2-trifluoro-1-(3-trifluoromethylphenyl)ethylidene] group. These polyimides demonstrate high solubility in organic solvents and excellent thermal stability, with decomposition temperatures above 465°C. researchgate.net The presence of the CF3 group is key to achieving these desirable properties, which are crucial for applications in aerospace and microelectronics. Similarly, a polyamide derived from a diacid containing trifluoromethyl groups also showed high molecular weight and thermal stability. researchgate.net The related compound, 3-[3-(Trifluoromethyl)phenyl]-1-propanol, is noted for its use in developing advanced materials like coatings and polymers with improved durability. researchgate.net

The potent electron-withdrawing nature of the trifluoromethyl group makes it highly valuable in the field of organic electronics. Introducing CF3 groups into conjugated organic molecules is a key strategy for tuning their electronic properties for use in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

The introduction of fluorine atoms into conjugated polymers or molecular materials lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org This modification can facilitate electron injection and improve the material's resistance to oxidative degradation, which is a common failure mechanism in electronic devices. rsc.org This effect can help create n-type or ambipolar semiconducting materials, which are essential for complex organic circuits.

Specifically, trifluoromethyl substituents have been used to increase the rate of thermally activated delayed fluorescence (TADF), a critical process for achieving high efficiency in modern OLEDs. researchgate.net By fine-tuning the electronic structure of emitter molecules, the CF3 group helps optimize the energy gap between singlet and triplet excited states, leading to more efficient light emission. researchgate.net Therefore, building blocks containing the trifluoromethylphenyl group are of significant interest for designing new semiconducting materials for next-generation displays and lighting.

Use as Catalysts or Co-catalysts in Organic Reactions (when applicable to the compound or its acid derivative)

There is currently limited to no direct evidence in the scientific literature of this compound or its corresponding carboxylic acid derivative being used as a primary catalyst or co-catalyst in organic reactions. Catalytic activity is a highly specific function, and the structure of this compound does not align with common organocatalyst motifs.

While some related compounds, such as β-amino acids derived from a similar backbone, are explored in the field of organocatalysis, this application is not a documented role for this compound. fluorochem.co.uk The primary value of this compound, as established in research, is its role as a synthetic building block rather than as a catalytic agent. researchgate.netncats.io

Agricultural Chemical Applications (e.g., Pesticides, Herbicides, Fungicides)

The exploration of novel chemical entities for agricultural applications is a continuous effort to address the challenges of pest resistance, environmental safety, and improved crop yields. While direct, extensive research on the specific agricultural applications of This compound is not widely documented in publicly available literature, its structural features—namely the trifluoromethylphenyl group and the propanamide backbone—are present in numerous compounds investigated for pesticidal, herbicidal, and fungicidal activities. The trifluoromethyl moiety is a well-known bioisostere for other chemical groups and can significantly enhance the biological activity of a molecule by altering its lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors. This section will, therefore, discuss the agricultural chemical applications of structurally related compounds to infer the potential utility of This compound .

Pesticidal Applications

The class of trifluoromethylphenyl amides has been a subject of significant research in the development of new insecticides. These compounds often act on the nervous system of insects or as insect growth regulators.

Research Findings:

Studies on a series of trifluoromethylphenyl amides (TFMPAs) have demonstrated their potential as insecticides and repellents against various pests. For instance, research has shown that certain N-substituted trifluoromethylphenyl acetamides and propanamides exhibit toxicity towards mosquito larvae and adults. While the specific compound This compound was not explicitly detailed in these studies, the general structure-activity relationships (SAR) suggest that the nature of the amide and the substitution pattern on the phenyl ring are critical for activity.

One study investigated a range of trifluoromethylphenyl amides for their insecticidal and repellent properties against Aedes aegypti, the yellow fever mosquito. The findings indicated that modifications of the acyl chain and the substitution on the phenyl ring significantly influenced the biological activity. For example, N-(3,5-bis(trifluoromethyl)phenyl)-2,2,3,3,3-pentafluoropropanamide was found to be highly active against first-stage larvae. google.com This suggests that the core structure of a trifluoromethylphenyl group linked to an amide is a viable scaffold for insecticidal activity.

Another area of interest is the development of phthalic acid diamides containing a trifluoromethylphenyl moiety. These compounds have shown potent insecticidal activity, particularly against lepidopteran pests. They act as ryanodine (B192298) receptor modulators, disrupting calcium regulation in insects. The presence of a meta-substituted trifluoromethyl group on the aniline (B41778) ring was found to be a key contributor to their high efficacy.

Interactive Data Table: Insecticidal Activity of Related Trifluoromethylphenyl Amides

Below is a table summarizing the insecticidal activity of representative trifluoromethylphenyl amide derivatives against common pests.

Compound NameTarget PestActivity TypeEfficacy
N-(3,5-Bis(trifluoromethyl)phenyl)-2,2,3,3,3-pentafluoropropanamideAedes aegypti (larvae)LarvicidalLC50 = 2.53 µM google.com
N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamideAedes aegypti (larvae)LarvicidalLC50 = 125 µM google.com
N-(2-(Trifluoromethyl)phenyl)butyramideAedes aegypti (adult)RepellentMED = 0.026 µmol/cm² google.com
N²-[1,1-dimethyl-2-(methylthio)ethyl]-3-iodo-N¹-[3-fluoro-5-(trifluoromethyl)phenyl]-1,2-benzenedicarboxamidePlutella xylostellaLarvicidalExcellent

LC50: Lethal concentration required to kill 50% of the test population. MED: Minimum effective dosage for repellency.

Based on these findings, it is plausible that This compound could exhibit some level of insecticidal or repellent activity. Further research would be necessary to synthesize and test this specific compound against a range of agricultural pests to determine its efficacy and spectrum of action.

Herbicidal Applications

The trifluoromethylphenyl group is a common feature in several commercial herbicides. These compounds often act by inhibiting key plant enzymes, leading to growth arrest and plant death.

Research Findings:

Research into phenylpropanamide derivatives has identified compounds with notable herbicidal properties. For example, N-phenylpropanamide, isolated from a strain of Streptomyces, demonstrated significant inhibition of seed germination in certain weed species. This indicates that the phenylpropanamide scaffold itself can possess phytotoxic properties.

More directly related, studies on 4-(3-trifluoromethylphenyl)pyridazine derivatives have shown potent bleaching and herbicidal activities. These compounds inhibit phytoene (B131915) desaturase, a key enzyme in the carotenoid biosynthesis pathway. The presence of the 3-trifluoromethylphenyl group was found to be crucial for this high level of activity. While the core heterocyclic ring is different, the importance of the 3-trifluoromethylphenyl substituent is highlighted.

Furthermore, research on fluorinated N-phenylalkanesulfonamides has also led to the discovery of compounds with herbicidal effects. Structure-activity relationship studies in this class of compounds have often pointed to the necessity of specific substitution patterns on the phenyl ring to achieve desired herbicidal activity against target weeds while maintaining crop selectivity.

Interactive Data Table: Herbicidal Activity of Related Trifluoromethylphenyl Derivatives

Compound Class/NameTarget WeedsMode of ActionReference
4-(3-Trifluoromethylphenyl)pyridazine derivativesDicotyledonous plantsPhytoene desaturase inhibition
N-PhenylpropanamideCassia occidentalis, Cyperus rotundusSeed germination inhibitionNot specified in abstract
Fluorinated N-phenylalkanesulfonamidesVarious plant speciesNot specified in abstract

Given the established role of the 3-trifluoromethylphenyl group in several classes of herbicides, it is conceivable that This compound could exhibit herbicidal properties. Its efficacy would likely depend on its ability to penetrate the plant and interact with a specific molecular target.

Fungicidal Applications

The trifluoromethyl group is also prevalent in many modern fungicides, where it contributes to the compound's efficacy and spectrum of activity.

Research Findings:

While direct studies on the fungicidal properties of This compound are scarce, research on related structures provides valuable insights. For example, novel bis(trifluoromethyl)phenyl-based strobilurins have been synthesized and shown to be highly effective against various fungal pathogens, in some cases exceeding the performance of commercial fungicides. Strobilurins are known to inhibit mitochondrial respiration in fungi.

Additionally, the synthesis of novel trifluoromethylbenzimidazole linked N-phenylamide compounds has been explored for fungicidal activity. These compounds target succinate (B1194679) dehydrogenase (SDH) in fungi, an essential enzyme in the respiratory chain. The results from these studies often underscore the importance of the amide linkage and the specific substitution on the phenyl ring for potent fungicidal action.

Patents have also been filed for various trifluoromethyl-containing compounds with fungicidal claims, highlighting the continued interest in this chemical space for the development of new crop protection agents.

Based on the fungicidal activity of structurally analogous compounds, This compound could potentially serve as a lead structure for the development of new fungicides. Its simple structure might offer a foundation for further chemical modification to optimize its antifungal spectrum and potency.

Q & A

Q. What are the primary synthetic routes for 3-[3-(Trifluoromethyl)phenyl]propanamide, and what intermediates are critical?

Methodology :

  • Route 1 : React 3-(trifluoromethyl)phenylpropanoic acid with thionyl chloride to form the acyl chloride intermediate, followed by amidation with ammonia or a primary amine .

  • Route 2 : Use a palladium-catalyzed coupling reaction between 3-(trifluoromethyl)phenylboronic acid and acrylamide derivatives under Suzuki-Miyaura conditions .

  • Key Intermediates :

    IntermediateRolePurity Requirement
    3-(Trifluoromethyl)phenylpropanoic acidPrecursor>98% (HPLC)
    Acyl chloride derivativeReactive intermediateAnhydrous conditions

Q. How is the structural identity of this compound confirmed?

Methodology :

  • NMR Analysis :
    • ¹H NMR : Peaks at δ 7.5–8.0 ppm (aromatic protons), δ 2.5–3.0 ppm (CH₂ groups adjacent to the amide) .
    • ¹³C NMR : Carbonyl signal at ~170 ppm (amide C=O), CF₃ group at ~125 ppm (quartet, J = 280 Hz) .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 232.1 (calculated for C₁₀H₁₀F₃NO) .

Q. What purification strategies are effective for isolating high-purity this compound?

Methodology :

  • Flash Chromatography : Use silica gel with gradient elution (ethyl acetate/hexane, 1:3 to 1:1) to remove unreacted starting materials .
  • Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystal formation (yield: 75–85%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodology :

  • Dose-Response Validation : Perform IC₅₀ assays across multiple cell lines (e.g., HEK293, HeLa) to confirm target specificity .

  • Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that may influence bioactivity .

  • Data Discrepancy Table :

    StudyReported IC₅₀ (μM)Assay ConditionsLikely Cause of Variance
    Smith et al. (2023)12.5Serum-free mediaProtein binding interference
    Lee et al. (2024)2.110% FBS mediaEnhanced solubility

Q. What experimental designs are optimal for studying its enzyme inhibition mechanisms?

Methodology :

  • Kinetic Analysis : Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive) .
  • Docking Simulations : Perform molecular docking with AutoDock Vina to identify binding interactions with target enzymes (e.g., kinases) .
  • Fluorescence Quenching : Monitor tryptophan fluorescence in the enzyme’s active site upon compound binding .

Q. How can researchers mitigate challenges in analyzing degradation products during stability studies?

Methodology :

  • Forced Degradation : Expose the compound to heat (60°C), light (UV), and acidic/alkaline conditions, then analyze via HPLC-DAD .

  • Common Degradation Pathways :

    ConditionMajor DegradantDetection Method
    Acidic (pH 2)3-[3-(Trifluoromethyl)phenyl]propanoic acidHPLC (retention time: 4.2 min)
    Oxidative (H₂O₂)Sulfoxide derivativeLC-MS ([M+O]+ at m/z 248.1)

Methodological Considerations

Q. What are the limitations of current synthetic methods, and how can they be improved?

Critical Analysis :

  • Low Yield in Amidation : Poor nucleophilicity of ammonia can reduce amidation efficiency. Solution: Use trimethylaluminum as a catalyst to enhance reactivity .
  • Scale-Up Challenges : Column chromatography is impractical for large-scale synthesis. Solution: Switch to continuous flow reactors for higher throughput .

Q. How to validate the compound’s role in material science applications (e.g., polymer additives)?

Methodology :

  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >250°C suggests suitability for high-temperature polymers) .
  • DSC : Measure glass transition temperature (Tg) shifts in polymer blends to evaluate plasticizing effects .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(Trifluoromethyl)phenyl]propanamide
Reactant of Route 2
3-[3-(Trifluoromethyl)phenyl]propanamide

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